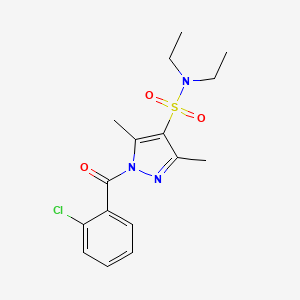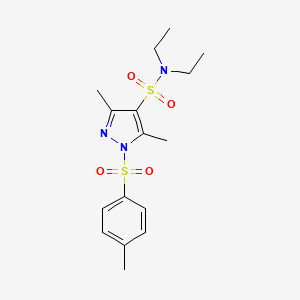![molecular formula C21H21F2N3O4S B6571805 4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1021216-96-5](/img/structure/B6571805.png)
4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, also known as 4-DES-5-DFB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and it has been used in laboratory experiments to study various biological processes.
Aplicaciones Científicas De Investigación
Antifungal Agents and Posaconazole Synthesis
The compound serves as a key intermediate in the synthesis of Posaconazole , a potent antifungal drug. Posaconazole is used to treat invasive fungal infections, particularly in immunocompromised patients. Researchers have explored F2493-1381’s role in the efficient preparation of Posaconazole through novel intermediates .
Hydromethylation Reactions
F2493-1381 has been investigated for its potential in hydromethylation reactions. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Crystal Engineering and Polymorphism Studies
Researchers investigate the crystalline polymorphs of F2493-1381. Understanding its solid-state properties, crystal packing, and polymorphic forms is crucial for drug formulation and stability. Crystal engineering studies provide insights into solubility, dissolution rates, and bioavailability.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-3-26(4-2)31(28,29)17-8-5-14(6-9-17)21(27)24-13-16-12-20(30-25-16)18-10-7-15(22)11-19(18)23/h5-12H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOYDINIMRFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571731.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6571737.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571751.png)
![2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571757.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)


![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6571815.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)